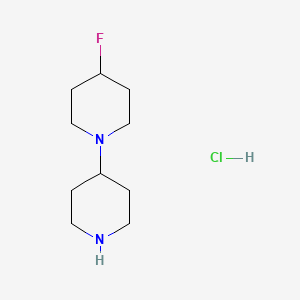

4-Fluoro-1,4'-bipiperidine hydrochloride

CAS No.: 1426290-04-1

Cat. No.: VC2737485

Molecular Formula: C10H20ClFN2

Molecular Weight: 222.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426290-04-1 |

|---|---|

| Molecular Formula | C10H20ClFN2 |

| Molecular Weight | 222.73 g/mol |

| IUPAC Name | 4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H |

| Standard InChI Key | QIEPLORSGRXWQT-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2CCC(CC2)F.Cl |

| Canonical SMILES | C1CNCCC1N2CCC(CC2)F.Cl |

Introduction

Chemical Identity and Structural Properties

4-Fluoro-1,4'-bipiperidine hydrochloride is identified by the CAS number 1426290-04-1 and represented by the molecular formula C₁₀H₂₀ClFN₂. The compound has a molecular weight of 222.73 g/mol, which places it in an optimal range for drug-like molecules according to Lipinski's rule of five. Its structure consists of two piperidine rings connected through a carbon-nitrogen bond, with a fluorine atom positioned at the 4-position of one of the piperidine rings.

Structural Identification Parameters

The compound's unique structure can be identified through various chemical identifiers, as presented in the following table:

| Parameter | Identifier |

|---|---|

| CAS Number | 1426290-04-1 |

| Molecular Formula | C₁₀H₂₀ClFN₂ |

| Molecular Weight | 222.73 g/mol |

| IUPAC Name | 4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H |

| Standard InChIKey | QIEPLORSGRXWQT-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2CCC(CC2)F.Cl |

| PubChem Compound ID | 75464898 |

Table 1: Chemical Identifiers of 4-Fluoro-1,4'-bipiperidine Hydrochloride

Physicochemical Properties

The physicochemical properties of 4-Fluoro-1,4'-bipiperidine hydrochloride are significant factors that influence its behavior in biological systems. While specific data on melting point and boiling point for this exact compound is limited in the provided search results, we can infer properties based on structurally similar compounds. For comparison, the related compound 4,4'-Bipiperidine dihydrochloride has a melting point exceeding 300°C and a boiling point of approximately 278.6°C at 760 mmHg .

Applications in Medicinal Chemistry

4-Fluoro-1,4'-bipiperidine hydrochloride has emerged as a significant scaffold in medicinal chemistry research. The compound's unique structure offers several advantages for drug development.

Scaffold for Drug Development

The compound serves as an important scaffold for developing new drug candidates due to its bipiperidine core, which allows for specific modifications to target various biological activities. The piperidine rings provide rigid structural elements that can be optimized for receptor binding, while the connecting points offer opportunities for additional functionalization.

Pharmacological Enhancements

The strategic placement of the fluorine atom at the 4-position provides several pharmacological benefits:

-

Enhanced lipophilicity, which can improve membrane permeability

-

Increased metabolic stability by blocking potential sites of oxidative metabolism

-

Modified electronic properties that can affect binding affinities to target proteins

-

Potential alteration of pKa values, affecting the compound's distribution in biological systems

Research Applications

Research literature indicates that derivatives of bipiperidine structures have been utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. For example, a related compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a lead compound for further preclinical development in cancer research . This suggests that 4-Fluoro-1,4'-bipiperidine hydrochloride might also serve as a valuable building block for developing similar therapeutic agents.

Comparison with Similar Compounds

Understanding how 4-Fluoro-1,4'-bipiperidine hydrochloride relates to similar compounds provides valuable context for its potential applications and properties.

Structural Analogs

Several structural analogs to 4-Fluoro-1,4'-bipiperidine hydrochloride exist, including:

-

4,4'-Bipiperidine dihydrochloride (CAS: 78619-84-8), which lacks the fluorine substituent but features a similar bipiperidine backbone

-

3-(1,1-Difluoroethyl)-1,4'-bipiperidine, which contains a difluoroethyl substituent rather than a single fluorine atom

-

[1,4'-Bipiperidine]-1'-carbonyl chloride, which features a carbonyl chloride functional group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume